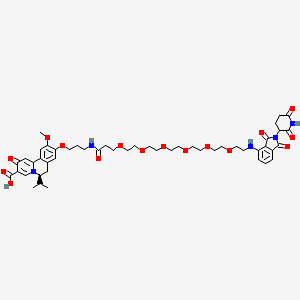
PROTAC PAPD5 degrader 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PAPD5 degrader 1 involves the conjugation of a ligand that binds to PAPD5 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature . Generally, the synthesis involves multiple steps of organic reactions, including amide bond formation, esterification, and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production would require stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
PROTAC PAPD5 degrader 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity.
Reduction: This reaction can alter the oxidation state of the molecule, impacting its stability and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学的研究の応用
PROTAC PAPD5 degrader 1 has a wide range of scientific research applications:
作用機序
PROTAC PAPD5 degrader 1 functions by forming a ternary complex between PAPD5 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of PAPD5, marking it for degradation by the proteasome. The catalytic mechanism allows the PROTAC molecule to be recycled and target multiple copies of PAPD5, enhancing its efficacy .
類似化合物との比較
Similar Compounds
PROTAC BRD4 degrader: Targets the bromodomain-containing protein BRD4 for degradation.
PROTAC CDK degrader: Targets cyclin-dependent kinases for degradation.
PROTAC HDAC degrader: Targets histone deacetylases for degradation.
Uniqueness
PROTAC PAPD5 degrader 1 is unique in its specific targeting of PAPD5, a polymerase involved in viral replication. Its ability to inhibit both hepatitis A and B viruses sets it apart from other PROTACs, which may target proteins involved in different pathways or diseases .
特性
分子式 |
C49H63N5O16 |
|---|---|
分子量 |
978.0 g/mol |
IUPAC名 |
(6S)-9-[3-[3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]-10-methoxy-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C49H63N5O16/c1-31(2)38-26-32-27-42(41(63-3)28-34(32)39-29-40(55)35(49(61)62)30-53(38)39)70-13-5-11-51-43(56)10-14-64-16-18-66-20-22-68-24-25-69-23-21-67-19-17-65-15-12-50-36-7-4-6-33-45(36)48(60)54(47(33)59)37-8-9-44(57)52-46(37)58/h4,6-7,27-31,37-38,50H,5,8-26H2,1-3H3,(H,51,56)(H,61,62)(H,52,57,58)/t37?,38-/m0/s1 |
InChIキー |
QGTRQNSEBYBUPU-OALPUDEUSA-N |
異性体SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
正規SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



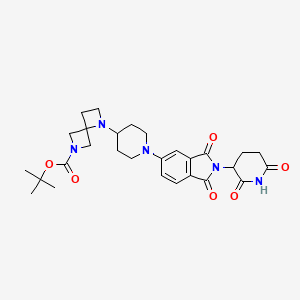
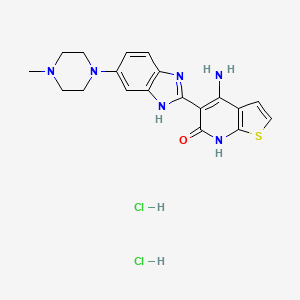
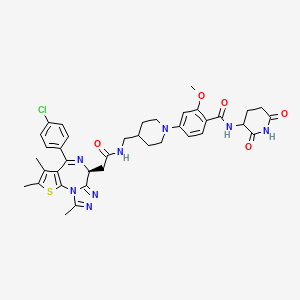

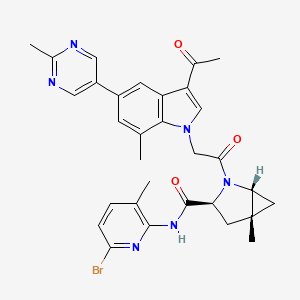
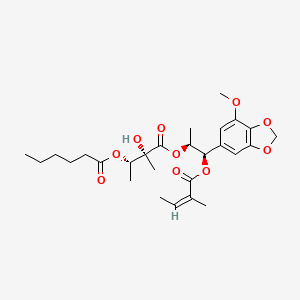


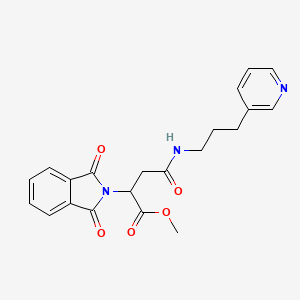

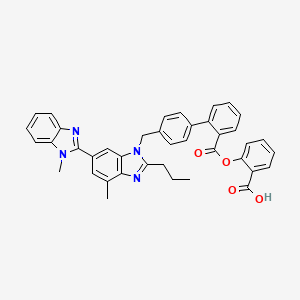
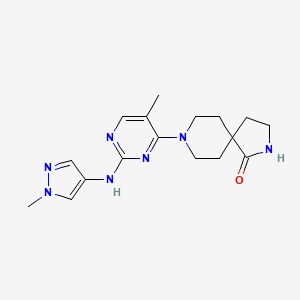
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
